molecular formula C24H23N3O5S2 B2624778 Ethyl 4-(2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 362501-79-9

Ethyl 4-(2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No.: B2624778
CAS No.: 362501-79-9
M. Wt: 497.58
InChI Key: DTBWLAILLHVDNQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

The synthesis of Ethyl 4-(2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Ethyl 4-(2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles replace the methoxy group under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 4-(2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . By inhibiting DHFR, the compound can effectively halt the growth of cancer cells and other rapidly dividing cells. Additionally, it may modulate other biological pathways, including inflammatory and apoptotic pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Ethyl 4-(2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple biological targets, making it a versatile compound for various scientific applications.

Properties

IUPAC Name

ethyl 4-[[2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S2/c1-3-32-23(30)15-8-10-16(11-9-15)25-20(28)14-34-24-26-17-12-13-33-21(17)22(29)27(24)18-6-4-5-7-19(18)31-2/h4-11H,3,12-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTBWLAILLHVDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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